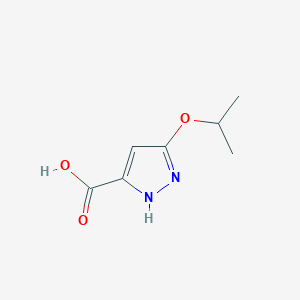

5-Isopropoxy-1H-pyrazole-3-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-propan-2-yloxy-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-4(2)12-6-3-5(7(10)11)8-9-6/h3-4H,1-2H3,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWKRKZBGXXFVER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NNC(=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Innovations for 5 Isopropoxy 1h Pyrazole 3 Carboxylic Acid

Established Synthetic Pathways for Pyrazole (B372694) Carboxylic Acids

The foundational method for synthesizing the pyrazole ring is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-difunctional compound, such as a 1,3-dicarbonyl. nih.govyoutube.com This approach, often referred to as the Knorr pyrazole synthesis, is a robust and widely used method for creating a variety of substituted pyrazoles. youtube.com Another classical approach involves the 1,3-dipolar cycloaddition of diazo compounds with alkynes. researchgate.netmdpi.com For pyrazole carboxylic acids specifically, established methods also include the oxidation of corresponding alkyl or formyl groups already attached to a pre-formed pyrazole ring or the hydrolysis of trichloromethyl derivatives. nih.gov

Key Reaction Steps and Intermediate Compound Identification

In the context of synthesizing a 3-carboxy pyrazole via condensation, a 1,3-dicarbonyl precursor bearing an ester group is typically used. A common strategy involves the reaction of a β-ketoester, such as ethyl acetoacetate, with hydrazine hydrate. researchgate.netmdpi.com The reaction proceeds through several key steps:

Initial Condensation: One of the nitrogen atoms of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound.

Intermediate Formation: This initial reaction forms a hydrazone intermediate. Depending on the conditions, this can be followed by an intramolecular condensation.

Cyclization and Dehydration: The second nitrogen atom of the hydrazine derivative then attacks the remaining carbonyl group, leading to a cyclic intermediate (a pyrazoline). mdpi.com Subsequent dehydration (loss of a water molecule) results in the formation of the aromatic pyrazole ring. youtube.com

For a compound like 5-Isopropoxy-1H-pyrazole-3-carboxylic acid, a potential precursor would be a 1,3-diketoester with an isopropoxy group at the appropriate position. The reaction of this precursor with hydrazine would lead to the formation of the target pyrazole ring structure.

Reaction Conditions and Optimization Strategies

Optimizing the synthesis of pyrazole carboxylic acids involves manipulating various factors to improve yield, purity, and regioselectivity. Key strategies include the choice of solvent, catalyst, and energy source.

Solvent Effects: The choice of solvent can significantly influence the reaction's outcome. While polar protic solvents like ethanol are traditionally used, aprotic dipolar solvents such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide have been shown to improve regioselectivity in the synthesis of 1,3-substituted pyrazoles. nih.govmdpi.com

Catalysis: Various catalysts can be employed to enhance reaction rates and yields. Acid catalysts are common in condensation reactions. More recently, nano-ZnO catalysts have been used as a highly efficient and environmentally friendly option for the synthesis of 1,3,5-substituted pyrazoles. mdpi.com

Energy Sources: To reduce reaction times and energy consumption, alternative energy sources are utilized. Microwave irradiation and ultrasound-assisted synthesis have emerged as effective techniques that often lead to higher yields and shorter reaction times compared to conventional heating. nih.govresearchgate.net

Table 1: Comparison of Reaction Conditions for Pyrazole Synthesis

| Parameter | Conventional Method | Optimized/Green Method | Advantage of Optimized Method |

|---|---|---|---|

| Solvent | Ethanol, Acetic Acid | Water, Ethanol-Water mixtures, Ionic Liquids, Solvent-free | Reduced environmental impact, lower cost. researchgate.net |

| Catalyst | Mineral Acids (HCl, H₂SO₄) | Nano-ZnO, l-tyrosine, Molecular Iodine | Higher efficiency, recyclability, milder conditions. mdpi.comnih.gov |

| Energy Source | Conventional Heating (Reflux) | Microwave Irradiation, Ultrasonic Irradiation | Drastically reduced reaction times, improved yields. nih.govresearchgate.net |

| Reaction Time | Several hours to days | Minutes to a few hours | Increased throughput and efficiency. mdpi.com |

Novel Synthetic Approaches to this compound

Direct synthetic routes specifically for this compound are not extensively documented in foundational literature. However, modern synthetic strategies for closely related analogues, particularly 5-hydroxy-pyrazole-carboxylates, provide a clear and innovative pathway. A novel approach involves a two-stage synthesis: first, the regioselective formation of a 5-hydroxy-1H-pyrazole-3-carboxylic acid ester, followed by etherification to introduce the isopropoxy group.

Chemo- and Regioselective Synthesis

Achieving the correct substitution pattern is a critical challenge in pyrazole synthesis. For the target compound, the isopropoxy group must be at the C5 position and the carboxylic acid at the C3 position. A modern, regioselective route to the precursor, ethyl 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylate, involves the acid-catalyzed transamination of diethyl [(dimethylamino)methylene]malonate with arylhydrazines, followed by a base-catalyzed cyclization of the resulting hydrazone intermediate. nih.gov

To obtain the specific 5-alkoxy-3-carboxy isomer, a plausible pathway starts with the condensation of diethyl oxalate with a ketone containing the desired future alkoxy group, followed by reaction with hydrazine. A highly regioselective method for obtaining 5-substituted pyrazoles involves the copper(I)-catalyzed reaction of hydrazonyl chlorides with specific alkynes, demonstrating precise control over isomer formation. thieme.de The synthesis of the 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate precursor has been achieved via a one-pot reaction of phenylhydrazine and dimethyl acetylene dicarboxylate (DMAD). mdpi.com This 5-hydroxy pyrazole intermediate is crucial, as the hydroxyl group can then be selectively alkylated (e.g., via a Williamson ether synthesis using 2-bromopropane) to yield the desired 5-isopropoxy derivative. This two-step process ensures high regioselectivity that can be difficult to achieve in a single condensation step with a complex dicarbonyl.

Integration of Green Chemistry Principles in Synthesis

Modern organic synthesis emphasizes sustainability, and the production of pyrazole derivatives is increasingly incorporating green chemistry principles. nih.govbenthamdirect.com These approaches aim to reduce waste, avoid hazardous substances, and improve energy efficiency.

Multicomponent Reactions (MCRs): MCRs are one-pot reactions where multiple starting materials are combined to form a complex product in a single step, which improves atom economy and reduces waste from intermediate purification steps. nih.gov The synthesis of pyranopyrazoles, for example, often utilizes a four-component condensation. nih.gov

Green Solvents: There is a significant shift away from hazardous organic solvents. Water is an ideal green solvent, and many pyrazole syntheses are now performed in aqueous media. acs.org Water-ethanol mixtures are also used as an eco-friendly solvent system. nih.gov

Energy Efficiency: As mentioned, techniques like microwave and ultrasonic irradiation are central to green synthesis, as they significantly cut down on energy consumption and reaction times compared to traditional refluxing. researchgate.net For instance, the synthesis of pyrano[2,3-c]pyrazole derivatives has been successfully achieved using ultrasonic irradiation in water, often without a catalyst. nih.gov

Scale-Up Considerations and Process Intensification Methodologies

Transitioning a synthetic route from the laboratory bench to industrial-scale production requires careful consideration of safety, efficiency, and cost. For the synthesis of this compound, process intensification methodologies offer significant advantages over traditional batch processing.

Flow chemistry has emerged as a powerful tool for the scale-up of heterocyclic synthesis. nih.gov In a flow process, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. This leads to enhanced safety profiles, particularly for exothermic reactions, improved product consistency, and higher yields. The synthesis of pyrazoles from vinylidene keto ester intermediates and hydrazines has been successfully demonstrated in a flow setup, achieving good yields and excellent regioselectivities. nih.gov

Furthermore, for industrial applications, it is crucial to use eco-friendly and low-cost solvents, such as water, and to simplify product isolation to reduce production costs and waste. tdcommons.org An improved, industrially suitable process would focus on minimizing the use of organic solvents, particularly in purification steps, and avoiding time-consuming techniques like column chromatography in favor of direct crystallization. tdcommons.org

Chemical Transformations and Reactivity Profiles of 5 Isopropoxy 1h Pyrazole 3 Carboxylic Acid

Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The regioselectivity of these reactions is influenced by the existing substituents. The isopropoxy group at the C5 position is an activating, ortho-, para-directing group, while the carboxylic acid at the C3 position is a deactivating, meta-directing group. In the case of the pyrazole ring, the C4 position is the most electron-rich and sterically accessible site, and thus the primary target for electrophilic attack.

Common electrophilic substitution reactions for pyrazoles include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For 5-Isopropoxy-1H-pyrazole-3-carboxylic acid, these reactions are expected to proceed at the C4 position.

Table 1: Predicted Electrophilic Substitution Reactions on this compound

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃/H₂SO₄ | 5-Isopropoxy-4-nitro-1H-pyrazole-3-carboxylic acid |

| Bromination | Br₂/FeBr₃ | 4-Bromo-5-isopropoxy-1H-pyrazole-3-carboxylic acid |

| Chlorination | Cl₂/FeCl₃ | 4-Chloro-5-isopropoxy-1H-pyrazole-3-carboxylic acid |

| Sulfonation | Fuming H₂SO₄ | 5-Isopropoxy-3-carboxy-1H-pyrazol-4-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 4-Acyl-5-isopropoxy-1H-pyrazole-3-carboxylic acid |

Nucleophilic Additions and Substitutions

Nucleophilic attack on the pyrazole ring of this compound is generally disfavored due to the electron-rich nature of the aromatic ring. However, the carboxylic acid moiety provides a site for nucleophilic acyl substitution. Additionally, under specific conditions, nucleophilic substitution of the isopropoxy group could be envisioned, although this would likely require harsh reaction conditions or activation of the leaving group.

The carbonyl carbon of the carboxylic acid is electrophilic and can be attacked by nucleophiles. These reactions typically proceed via a tetrahedral intermediate.

Derivatization at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that allows for a wide range of derivatizations. These transformations are crucial for modulating the compound's physicochemical properties and for synthesizing more complex molecules.

Esterification and Amidation Reactions

Esterification of this compound can be achieved through various methods, including the Fischer esterification with an alcohol under acidic conditions, or by reaction with an alkyl halide after conversion of the carboxylic acid to its carboxylate salt. masterorganicchemistry.com

Amidation reactions involve the coupling of the carboxylic acid with a primary or secondary amine. This transformation often requires the activation of the carboxylic acid, for example, by converting it to an acid chloride or by using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). niscpr.res.inresearchgate.net

Table 2: Representative Esterification and Amidation Reactions

| Reaction | Reagents | Product Type |

| Fischer Esterification | R'OH, H⁺ | 5-Isopropoxy-1H-pyrazole-3-carboxylate ester |

| Alkylation of Carboxylate | 1. Base (e.g., K₂CO₃) 2. R'X | 5-Isopropoxy-1H-pyrazole-3-carboxylate ester |

| Amidation (via acid chloride) | 1. SOCl₂ or (COCl)₂ 2. R'R''NH | 5-Isopropoxy-N,N-dialkyl-1H-pyrazole-3-carboxamide |

| Peptide Coupling | R'R''NH, Coupling agent (e.g., DCC, EDC) | 5-Isopropoxy-N,N-dialkyl-1H-pyrazole-3-carboxamide |

Reduction and Decarboxylation Pathways

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). The pyrazole ring is generally resistant to these conditions.

Decarboxylation, the removal of the carboxyl group, of pyrazole-4-carboxylic acids can be achieved under acidic or basic conditions at elevated temperatures. googleapis.com For 3-pyrazolecarboxylic acids, decarboxylation is less common but can be induced under harsh conditions, sometimes facilitated by metal catalysts.

Pyrazole Ring Transformations and Functionalizations

The pyrazole ring is generally stable, but under certain conditions, it can undergo transformations. Ring-opening reactions of pyrazoles are known but typically require specific substitution patterns and reactive conditions, such as photochemical induction. mdpi.comrsc.org

Functionalization of the pyrazole ring, beyond electrophilic substitution, can involve modification of the N-H proton. Alkylation or acylation at the N1 position is a common transformation for pyrazoles. The choice of base and electrophile can influence the regioselectivity of N-alkylation in unsymmetrical pyrazoles.

Metal-Mediated and Catalytic Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including pyrazoles. rsc.org For this compound, after conversion of the carboxylic acid to a suitable derivative (e.g., an ester), C-H activation at the C4 position or cross-coupling of a pre-functionalized (e.g., halogenated) pyrazole can be employed to form new carbon-carbon or carbon-heteroatom bonds. rsc.orgacs.org

Catalytic hydrogenation of the pyrazole ring is possible but typically requires high pressures and active catalysts. Under such conditions, the carboxylic acid group may also be reduced. Selective hydrogenation of the pyrazole ring in the presence of a carboxylic acid is challenging. osi.lv

Spectroscopic and Analytical Methodologies for Characterization of 5 Isopropoxy 1h Pyrazole 3 Carboxylic Acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds by mapping the chemical environments of magnetically active nuclei.

Two-dimensional (2D) NMR experiments provide correlational data between different nuclei, which is crucial for assembling the complete molecular structure, especially for complex molecules where one-dimensional spectra may be ambiguous.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to one another in the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached heteronuclei, typically carbon-13 (¹³C), allowing for the definitive assignment of protons to their corresponding carbon atoms.

A thorough review of scientific literature and chemical databases did not yield specific 2D NMR datasets (COSY, HSQC, HMBC) for 5-Isopropoxy-1H-pyrazole-3-carboxylic acid. The expected correlations based on its structure are presented in the table below for theoretical reference.

Table 1: Theoretical 2D NMR Correlations for this compound No experimental data is available. Table is for illustrative purposes based on the known structure.

| Technique | Expected Key Correlations |

|---|---|

| COSY (¹H-¹H) | Correlation between the methine proton (-CH) and the methyl protons (-CH₃) of the isopropoxy group. |

| HSQC (¹H-¹³C) |

|

| HMBC (¹H-¹³C) |

|

Solid-State NMR (ssNMR) is a powerful technique for studying the structure, polymorphism, and dynamics of molecules in the solid phase. It is particularly valuable for compounds that are insoluble or for which single crystals suitable for X-ray diffraction cannot be obtained.

Detailed research findings or specific data from the application of solid-state NMR for the characterization of this compound are not available in the published scientific literature.

Vibrational Spectroscopic Analysis (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a characteristic "fingerprint" and identify the presence of specific functional groups.

For this compound, key expected vibrational bands would include:

A broad O-H stretch from the carboxylic acid group, typically in the 2500-3300 cm⁻¹ region.

A strong C=O (carbonyl) stretch from the carboxylic acid, usually around 1700-1725 cm⁻¹.

N-H stretching from the pyrazole ring, often observed around 3100-3300 cm⁻¹.

C-H stretching from the isopropoxy and pyrazole groups in the 2850-3000 cm⁻¹ range.

C-O stretching from the isopropoxy ether linkage.

Characteristic pyrazole ring vibrations.

Specific, experimentally obtained IR or Raman spectra for this compound have not been located in a review of available scholarly sources.

High-Resolution Mass Spectrometry (HRMS) Techniques

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used.

The exact mass of this compound (C₇H₁₀N₂O₃) is a critical parameter for its confirmation.

Table 2: Calculated Molecular Mass for this compound

| Molecular Formula | Monoisotopic Mass (Da) | Ion Type [M+H]⁺ | Ion Type [M-H]⁻ |

|---|---|---|---|

| C₇H₁₀N₂O₃ | 170.0691 | 171.0764 | 169.0620 |

Published research articles containing specific HRMS experimental data or fragmentation patterns for this compound could not be identified.

X-ray Crystallography for Structural Elucidation

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

A search of crystallographic databases and the scientific literature found no published reports on the single-crystal X-ray structure of this compound.

Chromatographic and Separation Techniques for Purity Assessment (e.g., HPLC, GC-MS)

Chromatographic methods are essential for separating a compound from impurities and for determining its purity level. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for non-volatile, polar compounds like carboxylic acids. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially after derivatization to increase volatility.

While detailed experimental procedures, such as specific columns, mobile phases, or retention times, are not available in research publications, commercial suppliers of this compound often report purity levels of ≥98%. mdpi.com This indicates that chromatographic techniques like HPLC are routinely used as a quality control method to establish the purity of synthesized batches.

Computational Chemistry and Theoretical Investigations of 5 Isopropoxy 1h Pyrazole 3 Carboxylic Acid

Electronic Structure and Molecular Orbital Analysis

A detailed analysis of the electronic structure of 5-Isopropoxy-1H-pyrazole-3-carboxylic acid, including the energies and distributions of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been published. Such an analysis would be crucial for understanding its reactivity, electronic transitions, and potential as an electron donor or acceptor in chemical reactions.

Conformer Analysis and Energy Landscapes

The conformational landscape of this compound, which would involve identifying stable conformers arising from the rotation of the isopropoxy and carboxylic acid groups, has not been computationally explored. Determining the relative energies and rotational barriers of these conformers is essential for understanding its three-dimensional structure and how it might interact with biological targets or other molecules.

Reaction Mechanism Predictions and Transition State Theory

There are no published theoretical studies predicting the reaction mechanisms involving this compound. Computational chemistry, using methods like transition state theory, is a powerful tool for elucidating reaction pathways, calculating activation energies, and identifying intermediate structures. This information is vital for optimizing synthetic routes and understanding the compound's chemical behavior.

Spectroscopic Property Predictions (e.g., NMR chemical shifts, vibrational frequencies)

While theoretical predictions of spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies are standard computational practices for characterizing novel compounds, such data has not been reported for this compound. These predictions are invaluable for interpreting experimental spectra and confirming the compound's structure.

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantum chemical descriptors, including but not limited to electronegativity, chemical hardness, and electrophilicity index, provide quantitative measures of a molecule's reactivity. The calculation of these descriptors for this compound and the subsequent establishment of structure-reactivity relationships are absent from the scientific literature. This type of analysis is fundamental in the rational design of new molecules with desired properties.

Derivatization and Functionalization Strategies for 5 Isopropoxy 1h Pyrazole 3 Carboxylic Acid

Synthesis of Substituted Pyrazole (B372694) Analogues

The synthesis of substituted pyrazole analogues of 5-isopropoxy-1H-pyrazole-3-carboxylic acid can be achieved through several established synthetic routes for pyrazole chemistry. A common and versatile method involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov In the context of the target molecule, this could involve the reaction of a suitably substituted diketone or ketoester with hydrazine.

Furthermore, derivatization can be performed on the pre-formed pyrazole ring. The carboxylic acid group at the 3-position is a key functional handle for a variety of transformations. For instance, it can be converted into an acid chloride, which then readily reacts with a range of nucleophiles to form amides, esters, and other derivatives. researchgate.net Additionally, the pyrazole ring itself can undergo substitution reactions, although the specific conditions would depend on the electronic nature of the existing substituents.

Below is a table summarizing potential synthetic strategies for creating substituted analogues, based on general pyrazole chemistry:

| Strategy | Description | Potential Starting Materials | Potential Products |

| Cyclocondensation | Reaction of a 1,3-dicarbonyl compound with a hydrazine. | Diethyl 2-(isopropoxymethylene)-3-oxosuccinate and hydrazine hydrate. | This compound ethyl ester (followed by hydrolysis). |

| Amide Formation | Conversion of the carboxylic acid to an acid chloride, followed by reaction with an amine. | 5-Isopropoxy-1H-pyrazole-3-carbonyl chloride and various primary/secondary amines. | A library of N-substituted 5-isopropoxy-1H-pyrazole-3-carboxamides. |

| Esterification | Reaction of the carboxylic acid with an alcohol under acidic conditions or via the acid chloride. | This compound and various alcohols. | A variety of alkyl and aryl esters of the parent acid. |

| N-Alkylation/Arylation | Substitution at the N1 position of the pyrazole ring. | This compound and alkyl/aryl halides. | N-substituted derivatives with altered lipophilicity and metabolic stability. |

These strategies allow for the systematic exploration of the chemical space around the this compound core, enabling the fine-tuning of its properties for various applications.

Formation of Conjugates and Hybrid Molecules

The functional groups on this compound are well-suited for the formation of conjugates and hybrid molecules. The carboxylic acid can be readily coupled with other molecules, such as other pharmacophores, biomolecules, or reporter tags, using standard amide or ester bond formation chemistries. This approach can lead to hybrid molecules with synergistic or complementary activities.

For example, conjugation to another active pharmaceutical ingredient (API) could result in a dual-acting agent. Alternatively, conjugation to a targeting moiety, such as a peptide or antibody, could facilitate the delivery of the pyrazole derivative to a specific site of action. The synthesis of pyrazole-containing hybrid molecules is a known strategy in medicinal chemistry to explore new therapeutic possibilities.

The following table outlines potential conjugation strategies:

| Conjugate Type | Conjugation Partner | Linkage Type | Potential Application |

| Dual-Drug Conjugate | Another small molecule drug | Amide or Ester | Synergistic therapeutic effects |

| Bioconjugate | Peptide, Protein, or Oligonucleotide | Amide | Targeted drug delivery, diagnostics |

| Fluorescent Conjugate | Fluorophore (e.g., fluorescein) | Amide | Molecular probes for biological imaging |

Development of Pro-compounds (Conceptual Chemical Design)

Pro-compounds, or prodrugs, are inactive or less active precursors of a drug that are converted into the active form in the body through enzymatic or chemical transformation. nih.gov The carboxylic acid group of this compound is an ideal candidate for prodrug design to improve properties such as solubility, permeability, and metabolic stability. ebrary.netmdpi.com

A common strategy for carboxylic acid-containing drugs is esterification to mask the polar carboxyl group, thereby increasing lipophilicity and potentially enhancing cell membrane permeability. mdpi.com These ester prodrugs can be designed to be hydrolyzed by esterases in the body to release the active carboxylic acid.

Conceptual designs for pro-compounds of this compound are presented in the table below:

| Pro-compound Type | Promoieties | Activation Mechanism | Potential Advantage |

| Ester Pro-compounds | Alkyl, aryl, or acyloxymethyl groups | Esterase-mediated hydrolysis | Improved membrane permeability |

| Amide Pro-compounds | Amino acids, small peptides | Amidase- or peptidase-mediated hydrolysis | Sustained release, potential for targeted delivery |

| Phosphate Pro-compounds | Phosphate esters | Phosphatase-mediated hydrolysis | Increased water solubility for parenteral administration |

Polymerization and Macromolecular Incorporations

The incorporation of this compound into polymers or other macromolecular structures can be achieved by leveraging its reactive functional groups. The carboxylic acid can be converted into a polymerizable monomer, for example, by esterification with a hydroxyl-containing monomer like 2-hydroxyethyl methacrylate (B99206) (HEMA). The resulting pyrazole-containing monomer could then be copolymerized with other monomers to create functional polymers.

Alternatively, the pyrazole derivative can be grafted onto a pre-existing polymer backbone that contains reactive functional groups. This approach allows for the modification of existing materials to impart the properties of the pyrazole moiety. Pyrazole-containing polymers have been investigated for various applications, including as materials with specific optical or sensing properties. ias.ac.in

The table below summarizes potential strategies for macromolecular incorporation:

| Strategy | Description | Potential Monomers/Polymers | Potential Application |

| Monomer Synthesis and Polymerization | Conversion of the pyrazole into a vinyl or acrylic monomer followed by polymerization. | Acrylate or methacrylate esters of a hydroxylated derivative of the pyrazole. | Functional polymers for coatings, drug delivery, or sensing. |

| Polymer Grafting | Covalent attachment of the pyrazole to a polymer backbone. | Polymers with reactive side chains (e.g., poly(glycidyl methacrylate)). | Surface modification, functional biomaterials. |

| Supramolecular Polymerization | Non-covalent assembly of pyrazole-containing monomers into polymeric structures. | Pyrazole derivatives designed with self-assembling motifs. | Smart materials, stimuli-responsive systems. rsc.org |

Advanced Applications and Functional Roles of 5 Isopropoxy 1h Pyrazole 3 Carboxylic Acid and Its Derivatives

Precursor in Organic Synthesis

5-Isopropoxy-1H-pyrazole-3-carboxylic acid is a pivotal precursor in the synthesis of a wide array of more complex organic molecules. The carboxylic acid and the N-H group of the pyrazole (B372694) ring are key reactive sites that allow for a variety of chemical transformations. These transformations are instrumental in creating derivatives with specific biological activities or material properties.

The synthesis of various bioactive compounds often utilizes pyrazole carboxylic acids as starting materials. For instance, the carboxylic acid moiety can be readily converted into esters, amides, and other functional groups, which are common pharmacophores in medicinal chemistry. The pyrazole ring itself is a well-established scaffold in drug discovery, known for its presence in a range of therapeutic agents.

Furthermore, pyrazole carboxylic acids serve as key intermediates in the preparation of agrochemicals. The structural framework of this compound can be elaborated to produce novel herbicides, fungicides, and insecticides. For example, the synthesis of 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid, a related compound, involves the initial formation of a pyrazole-3-carboxylic acid ethyl ester, which is then hydrolyzed to the corresponding carboxylic acid before subsequent bromination. This highlights the role of the carboxylic acid as a handle for further functionalization.

The versatility of this compound as a precursor is summarized in the table below, showcasing its potential in generating diverse molecular architectures.

| Derivative Class | Synthetic Transformation | Potential Application |

| Esters | Esterification of the carboxylic acid | Pharmaceuticals, Agrochemicals |

| Amides | Amidation of the carboxylic acid | Pharmaceuticals, Agrochemicals |

| Halogenated Pyrazoles | Halogenation of the pyrazole ring | Synthetic Intermediates |

| N-Substituted Pyrazoles | Alkylation/Arylation of the pyrazole N-H | Modulating biological activity |

Ligand in Coordination Chemistry and Catalysis

The nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylic acid group in this compound make it an excellent candidate for use as a ligand in coordination chemistry. These donor atoms can coordinate to a variety of metal ions, forming stable metal complexes with diverse geometries and electronic properties.

The design and synthesis of metal complexes with pyrazole-based ligands have been an active area of research. The coordination of this compound to metal centers can lead to the formation of mononuclear, binuclear, or polynuclear complexes, as well as coordination polymers. The isopropoxy group can influence the steric and electronic properties of the resulting complexes, thereby fine-tuning their reactivity and physical properties.

For example, ruthenium complexes bearing pyrazole-based ligands have been synthesized and characterized. nih.gov These complexes often exhibit distorted octahedral geometries and can be designed to be water-soluble, which is advantageous for biological applications. nih.gov The synthesis of such complexes typically involves the reaction of a suitable metal precursor, such as RuCl₃, with the pyrazole ligand in an appropriate solvent.

Metal complexes derived from pyrazole carboxylic acids have shown promise as catalysts in a range of organic transformations. The metal center, supported by the pyrazole ligand, can facilitate reactions such as hydrogenations, oxidations, and cross-coupling reactions.

Ruthenium complexes, in particular, are known for their catalytic prowess. Ruthenium complexes with pyrazole-phosphine ligands have been shown to be moderately active in the transfer hydrogenation of ketones. researchgate.net The catalytic cycle often involves the coordination of the substrate to the metal center, followed by the chemical transformation and subsequent release of the product.

Palladium-catalyzed cross-coupling reactions are another area where pyrazole-based ligands can play a crucial role. thieme-connect.denih.govnih.gov These reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds. The ligand's structure can significantly impact the efficiency and selectivity of the catalytic process. While specific studies on the catalytic activity of this compound complexes are emerging, the general principles of pyrazole-based catalysis suggest a high potential for this compound in the development of novel catalysts.

| Metal Complex | Organic Transformation | Potential Advantages |

| Ruthenium(III)-pyrazole | Transfer Hydrogenation | High efficiency, mild reaction conditions |

| Palladium(II)-pyrazole | Cross-Coupling Reactions | Versatility in bond formation, high yields |

Building Block for Advanced Materials (e.g., MOFs, Supramolecular Assemblies, Polymers)

The rigid structure and bifunctional nature of this compound make it an ideal building block for the construction of advanced materials such as Metal-Organic Frameworks (MOFs), supramolecular assemblies, and polymers.

MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. nih.gov Pyrazole carboxylic acids are excellent candidates for MOF synthesis due to their ability to form strong coordination bonds with metal centers and their rigid structures that can lead to porous frameworks. researchgate.netresearchgate.net The resulting MOFs can have applications in gas storage, separation, catalysis, and sensing. researchgate.net The isopropoxy group in this compound can project into the pores of the MOF, influencing its sorption properties and guest selectivity. MOFs based on pyrazolate derivatives have been explored for their potential in various applications. researchgate.net

In supramolecular chemistry, the ability of this compound to form hydrogen bonds and coordinate to metal ions allows for the self-assembly of complex architectures. These assemblies can exhibit interesting properties, such as molecular recognition and stimuli-responsive behavior.

Furthermore, this compound can be incorporated into polymers. The carboxylic acid group can be used for polymerization reactions, leading to polyesters or polyamides containing the pyrazole moiety in the polymer backbone or as a pendant group. Such polymers may possess enhanced thermal stability, specific recognition capabilities, or interesting photophysical properties.

Role in Agrochemistry Research and Lead Discovery

Pyrazole derivatives have a long and successful history in agrochemical research, with many commercial products containing this heterocyclic core. google.com this compound and its derivatives are actively being investigated as potential new agrochemicals, particularly as herbicides, fungicides, and insecticides. nih.govontosight.airesearchgate.netnih.gov

Research has shown that 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles exhibit significant herbicidal activities. nih.govnih.gov For instance, certain pyrazole derivatives have demonstrated excellent post-emergence herbicidal effects against problematic weeds like Digitaria sanguinalis (crabgrass). nih.govnih.gov The substitution pattern on the pyrazole ring, including the nature of the alkoxy group at the 5-position, plays a crucial role in determining the herbicidal efficacy and spectrum of activity. nih.gov

In the area of fungicides, pyrazole carboxamides have been a focus of research. These compounds can act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), a key enzyme in the respiratory chain of fungi. The structural features of this compound provide a foundation for the design of novel SDHI fungicides.

Similarly, the pyrazole scaffold is present in several commercial insecticides. researchgate.net Derivatives of 1H-pyrazole-5-carboxylic acid have shown promising insecticidal activity against pests such as Aphis fabae. researchgate.net The development of new insecticides based on this scaffold is an ongoing effort to combat insect resistance and to find more environmentally benign pest control solutions.

| Agrochemical Class | Target Pest/Weed | Mode of Action (Example) |

| Herbicides | Broadleaf and grassy weeds | Inhibition of carotenoid biosynthesis |

| Fungicides | Pathogenic fungi | Succinate Dehydrogenase Inhibition (SDHI) |

| Insecticides | Sucking and chewing insects | Disruption of the nervous system |

Optoelectronic and Photophysical Applications of Derivatives

Derivatives of pyrazole carboxylic acids have garnered attention for their interesting optoelectronic and photophysical properties. The pyrazole ring, being an electron-rich heterocycle, can participate in conjugated systems that exhibit fluorescence and other light-emitting properties.

The incorporation of pyrazole carboxylic acid derivatives into MOFs can lead to luminescent materials. rsc.org These luminescent MOFs (L-MOFs) can be used as chemical sensors, where the presence of a specific analyte quenches or enhances the fluorescence of the material. osti.govmdpi.comresearchgate.net For example, zinc-based MOFs constructed from a pyrazole dicarboxylic acid have shown high luminescence sensing for Fe³⁺ ions. rsc.org

Furthermore, pyrazole derivatives are being explored as fluorescent probes for the detection of biologically important species. nih.govnih.govmdpi.com By attaching a fluorophore to the pyrazole scaffold, it is possible to create sensors that can selectively detect metal ions or other molecules in biological systems. The isopropoxy group in this compound could be used to modulate the solubility and photophysical properties of such probes.

The potential for these derivatives extends to organic light-emitting diodes (OLEDs). The development of new materials with high quantum yields and tunable emission wavelengths is crucial for advancing OLED technology. The versatile chemistry of pyrazole carboxylic acids allows for the synthesis of a wide range of derivatives with tailored electronic properties, making them promising candidates for use as emitters or host materials in OLEDs.

Structure Activity and Structure Property Relationship Studies of 5 Isopropoxy 1h Pyrazole 3 Carboxylic Acid Derivatives

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are instrumental in predicting the activity of novel compounds and in understanding the molecular descriptors that are most influential.

For pyrazole (B372694) derivatives, QSAR studies have been employed to identify key structural features that influence their therapeutic potential. For instance, in a study on a series of pyrazole-carboxamide derivatives as carbonic anhydrase inhibitors, QSAR models were developed to correlate various physicochemical descriptors with their inhibitory activity. While specific QSAR models for 5-Isopropoxy-1H-pyrazole-3-carboxylic acid are not extensively documented in publicly available literature, the general methodology can be illustrated.

A typical QSAR study involves the following steps:

Data Set Selection: A series of pyrazole derivatives with measured biological activity (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological descriptors, are calculated for each molecule.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

An illustrative QSAR model for a hypothetical series of pyrazole derivatives might take the following form:

log(1/IC₅₀) = β₀ + β₁(logP) + β₂(Dipole Moment) + β₃(Molecular Surface Area)

Where the coefficients (β) indicate the relative importance of each descriptor.

Table 1: Illustrative Data for a Hypothetical QSAR Study of Pyrazole Derivatives

| Compound | logP | Dipole Moment (Debye) | Molecular Surface Area (Ų) | Experimental IC₅₀ (µM) | Predicted log(1/IC₅₀) |

| Derivative 1 | 2.1 | 3.5 | 250 | 10.5 | 4.98 |

| Derivative 2 | 2.5 | 3.2 | 265 | 8.2 | 5.09 |

| Derivative 3 | 1.9 | 4.1 | 240 | 15.1 | 4.82 |

| Derivative 4 | 2.8 | 2.9 | 280 | 5.5 | 5.26 |

Note: The data in this table is hypothetical and for illustrative purposes only.

The insights gained from such models can guide the design of new this compound derivatives with potentially enhanced activity by optimizing the identified key descriptors.

Pharmacophore Development and Ligand-Based Design Methodologies

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. This model can then be used to screen virtual libraries of compounds to identify new potential hits.

In the context of pyrazole derivatives, pharmacophore models have been developed to understand their interaction with various receptors and enzymes. For instance, in the design of inhibitors for specific kinases, a pharmacophore model might consist of a hydrogen bond acceptor corresponding to the pyrazole nitrogen, a hydrogen bond donor from the carboxylic acid, and a hydrophobic feature representing the isopropoxy group.

The development of a pharmacophore model typically involves:

Conformational Analysis: Generating a set of low-energy conformations for a group of known active molecules.

Feature Identification: Identifying common chemical features present in these active molecules.

Model Generation and Validation: Aligning the molecules based on these features to generate a 3D pharmacophore hypothesis. The model is then validated by its ability to distinguish active from inactive compounds.

Table 2: Key Pharmacophoric Features for a Hypothetical Pyrazole-Based Inhibitor

| Pharmacophoric Feature | Description | Potential Interacting Residue in a Receptor |

| Hydrogen Bond Acceptor (HBA) | Pyrazole Nitrogen | Amine or Hydroxyl group (e.g., from Serine, Threonine) |

| Hydrogen Bond Donor (HBD) | Carboxylic Acid OH | Carbonyl or Carboxylate group (e.g., from Aspartate, Glutamate) |

| Hydrophobic (HY) | Isopropoxy Group | Hydrophobic pocket lined with aliphatic or aromatic residues (e.g., Leucine, Phenylalanine) |

| Aromatic Ring (AR) | Pyrazole Ring | Aromatic side chain (e.g., from Phenylalanine, Tyrosine) for π-π stacking |

Note: This table is illustrative and based on general principles of molecular interactions.

Such pharmacophore models serve as a blueprint for designing novel this compound derivatives with improved binding affinity and selectivity for their target.

Conformational Analysis and Molecular Recognition Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The preferred conformation of a molecule, both in isolation and when interacting with a biological target, is critical for its activity. Molecular recognition refers to the specific interaction between two or more molecules through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and van der Waals forces.

Studies on related pyrazole systems have shown that the orientation of substituents can be influenced by intramolecular hydrogen bonds, which in turn affects their interaction with target proteins. nih.gov For example, the carboxylic acid group can form a hydrogen bond with one of the pyrazole nitrogen atoms, leading to a more planar and rigid conformation.

Table 3: Torsion Angles and Relative Energies of Hypothetical Conformers of a 5-Alkoxy-1H-pyrazole-3-carboxylic Acid Derivative

| Conformer | Torsion Angle (C4-C5-O-C) | Intramolecular H-bond (COOH...N2) | Relative Energy (kcal/mol) |

| A | -175° | Yes | 0.0 (most stable) |

| B | 60° | No | 2.5 |

| C | -60° | No | 2.8 |

Note: The data in this table is hypothetical and for illustrative purposes only, based on general principles of conformational analysis.

Understanding the conformational preferences and the key molecular recognition features of this compound and its derivatives is essential for rational drug design. These studies provide a detailed picture of the molecular interactions that drive biological activity, enabling the design of more potent and selective therapeutic agents.

Future Research Directions and Emerging Trends for 5 Isopropoxy 1h Pyrazole 3 Carboxylic Acid

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of pyrazole (B372694) derivatives, traditionally performed in batch reactors, is increasingly being adapted to continuous flow chemistry. mdpi.comresearchgate.net This paradigm shift offers enhanced control over reaction parameters, improved safety, and greater scalability. nih.gov For 5-Isopropoxy-1H-pyrazole-3-carboxylic acid, the integration of its synthesis into flow chemistry platforms could offer significant advantages. Automated synthesis platforms, which combine flow chemistry with robotic handling and real-time analytics, could further accelerate the discovery and optimization of novel derivatives. researchgate.netnih.gov

Key areas for future research in this domain include the development of robust and efficient flow protocols for the key reaction steps in the synthesis of this compound. This could involve, for example, the continuous cyclocondensation of a suitably substituted β-ketoester with a hydrazine (B178648) derivative. The ability to rapidly screen different reaction conditions (temperature, pressure, catalyst, and residence time) in an automated fashion would be a powerful tool for optimizing the synthesis of this specific molecule and for creating libraries of related compounds for biological screening. afinitica.comucla.edu

Table 1: Potential Advantages of Flow Chemistry for the Synthesis of this compound

| Feature | Potential Advantage |

| Precise Control | Improved yield and purity by minimizing side reactions. |

| Enhanced Safety | Handling of potentially hazardous reagents in small, contained volumes. |

| Scalability | Seamless transition from laboratory-scale synthesis to larger-scale production. |

| Automation | High-throughput screening of reaction conditions and synthesis of derivatives. |

Applications in Biocatalysis and Enzyme-Mediated Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry, offering high selectivity and mild reaction conditions. While the direct enzymatic synthesis of the this compound core may be challenging, enzymes could play a crucial role in the functionalization of the pyrazole ring or its precursors.

Future research could explore the use of enzymes for the following transformations:

Esterification/Amidation: Lipases could be employed for the selective esterification or amidation of the carboxylic acid group, providing a green alternative to traditional chemical methods.

Hydroxylation: Cytochrome P450 monooxygenases could potentially be used to introduce hydroxyl groups onto the pyrazole ring or the isopropoxy substituent, leading to new derivatives with altered biological activities.

Resolution of Racemates: If chiral centers are introduced into derivatives of this compound, enzymes could be used for the efficient kinetic resolution of enantiomers.

The discovery and engineering of novel enzymes with tailored activities towards pyrazole substrates will be a key driver of progress in this area.

Exploration of Novel Spectroscopic Probes and Sensors

Pyrazole derivatives have shown significant promise as scaffolds for the development of fluorescent chemosensors for the detection of metal ions and other analytes. nih.govrsc.org The nitrogen atoms in the pyrazole ring can act as coordination sites for metal ions, and the electronic properties of the ring can be tuned by substituents to modulate the spectroscopic response upon binding.

Future research on this compound in this area could focus on:

Ion Sensing: Investigating the ability of the compound and its derivatives to act as selective and sensitive fluorescent or colorimetric sensors for environmentally or biologically important metal ions. rsc.orgchemrxiv.org The carboxylic acid group can also participate in metal ion coordination.

Anion Sensing: Designing derivatives that can selectively bind and signal the presence of specific anions through hydrogen bonding interactions with the N-H of the pyrazole ring.

Bio-imaging: Developing fluorescent probes based on this scaffold for imaging applications in biological systems, for example, to track the distribution of specific ions or molecules within cells. semanticscholar.org

Table 2: Potential Sensing Applications of this compound Derivatives

| Analyte | Sensing Mechanism | Potential Application |

| Metal Ions (e.g., Cu²⁺, Zn²⁺) | Chelation leading to changes in fluorescence or color. rsc.orgsemanticscholar.org | Environmental monitoring, biological imaging. |

| Anions (e.g., F⁻, CN⁻) | Hydrogen bonding interactions causing a spectroscopic response. | Detection of toxic anions. |

| Small Biomolecules | Specific binding events leading to a measurable signal. | Diagnostics and bio-imaging. |

Development of Sustainable and Eco-friendly Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. nih.gov For this compound, future research will likely focus on developing more sustainable and environmentally friendly methods for its preparation. mdpi.com

Key trends in this area include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more benign alternatives such as water, ethanol, or bio-based solvents. researchgate.netscirp.org

Catalyst Development: Employing reusable solid acid catalysts or developing metal-free catalytic systems to minimize waste and avoid contamination of the final product with toxic metals.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste. Multicomponent reactions are a promising strategy in this regard. acs.orgmdpi.com

Energy Efficiency: Utilizing energy-efficient techniques such as microwave or ultrasound irradiation to accelerate reaction rates and reduce energy consumption. rsc.orgnih.gov

Interdisciplinary Research Frontiers

The future of chemical research lies in the convergence of different scientific disciplines. For this compound, several interdisciplinary frontiers hold exciting possibilities.

Medicinal Chemistry: As pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, this compound and its derivatives are promising candidates for drug discovery programs. researchgate.netnih.govglobalresearchonline.net Interdisciplinary collaborations with biologists and pharmacologists will be essential to evaluate their therapeutic potential.

Materials Science: Pyrazole-containing polymers and metal-organic frameworks (MOFs) are emerging as materials with interesting electronic and photophysical properties. The isopropoxy and carboxylic acid functional groups on this compound make it an attractive building block for the synthesis of novel functional materials. bohrium.com

Agrochemicals: Pyrazole derivatives have found applications as herbicides and fungicides. ontosight.ai Research at the interface of chemistry and agricultural science could explore the potential of this compound derivatives in crop protection.

Q & A

Q. What are the recommended synthetic routes for 5-Isopropoxy-1H-pyrazole-3-carboxylic acid?

A common approach involves cyclocondensation reactions using hydrazide derivatives and carbonyl-containing substrates. For example, refluxing intermediates like ethyl 2-cyano-3-ethoxyacrylate with substituted hydrazines in ethanol under acidic conditions (e.g., acetic acid with sodium acetate) can yield pyrazole-carboxylic acid scaffolds. Subsequent isopropoxylation at the 5-position can be achieved via nucleophilic substitution or Mitsunobu reactions . Purification typically involves recrystallization from polar solvents (e.g., acetic acid) to isolate the target compound .

Q. How can the purity and structural identity of this compound be validated?

Purity should be assessed using HPLC or GC (for volatile derivatives), with thresholds ≥95% as per research-grade standards . Structural confirmation requires a combination of techniques:

- NMR : To verify substitution patterns (e.g., isopropoxy group at C5, carboxylic acid at C3).

- FT-IR : To identify characteristic peaks (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid).

- Mass Spectrometry : For molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : Programs like SHELXL (via SHELX suite) are widely used for resolving crystal structures, particularly for verifying stereochemistry and hydrogen-bonding networks .

Q. What solvents and storage conditions are optimal for this compound?

The carboxylic acid group confers solubility in polar aprotic solvents (e.g., DMSO, DMF) and basic aqueous solutions. For long-term storage, keep the compound desiccated at –20°C in amber vials to prevent hydrolysis or photodegradation. Stability studies under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) can predict shelf life .

Advanced Research Questions

Q. How can synthetic yields be improved for derivatives of this compound?

Yield optimization may involve:

- Catalysis : Use of Pd/Cu catalysts for cross-coupling reactions at the pyrazole core.

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while improving regioselectivity .

- Protecting Groups : Temporarily protecting the carboxylic acid with methyl/ethyl esters during functionalization steps can prevent side reactions .

Q. How should researchers address contradictions in spectroscopic data during structural analysis?

Discrepancies between experimental and predicted spectra (e.g., unexpected NMR splitting) may arise from tautomerism or polymorphism. Strategies include:

- Variable-Temperature NMR : To identify dynamic processes (e.g., keto-enol tautomerism).

- DFT Calculations : Compare computed vs. experimental IR/UV spectra to resolve ambiguities.

- Co-crystallization : Adding co-formers (e.g., nicotinamide) can stabilize specific conformers for crystallographic clarity .

Q. What methodologies are suitable for evaluating the pharmacological activity of derivatives?

- In Vitro Assays : Measure nitric oxide (NO) release using Griess reagent for hybrid NO-donor derivatives .

- Enzyme Inhibition : Screen against COX-2 or kinases via fluorometric assays (e.g., ADP-Glo™ for ATP-competitive inhibitors).

- Docking Studies : Use AutoDock Vina to predict binding modes to target proteins (e.g., cyclooxygenase active sites) .

Q. How can salt forms of this compound enhance solubility or bioavailability?

Forming sodium or lysine salts via reaction with aqueous bases (e.g., NaOH) improves aqueous solubility. For example, 6,7-dihydro-5H-triazolo-thiadiazine salts of pyrazole-carboxylic acids exhibit enhanced dissolution profiles in simulated biological fluids . Characterize salts via DSC (melting point depression) and PXRD (to confirm crystallinity).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.